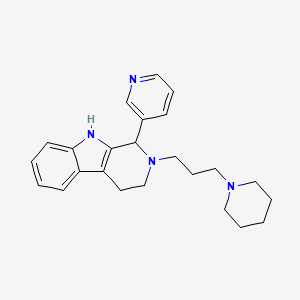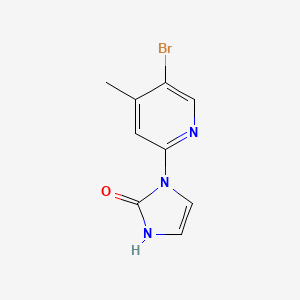
Piperazine, 1-(3-amino-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-amino-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features additional functional groups, including an amino group attached to a pyridine ring and an indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-amino-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.
Introduction of the Pyridine Ring: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Indole Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the pyridine ring or the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or indole groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Studies: Used as a probe to study enzyme mechanisms or receptor interactions.
Medicine
Drug Development: Potential therapeutic applications due to its unique structure.
Industry
Chemical Synthesis: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-amino-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds with similar piperazine rings but different functional groups.
Indole Derivatives: Compounds featuring the indole moiety with variations in other parts of the molecule.
Uniqueness
The uniqueness of Piperazine, 1-(3-amino-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
136818-09-2 |
|---|---|
Molecular Formula |
C18H19N5O |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
[4-(3-aminopyridin-2-yl)piperazin-1-yl]-(1H-indol-2-yl)methanone |
InChI |
InChI=1S/C18H19N5O/c19-14-5-3-7-20-17(14)22-8-10-23(11-9-22)18(24)16-12-13-4-1-2-6-15(13)21-16/h1-7,12,21H,8-11,19H2 |
InChI Key |
CIBUJFBWRFSXTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)N)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12812762.png)






